N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-3-phenylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-19-11-10-18(20(12-19)30-2)14-26-21(27)15-31-23(24(28)25-13-16-8-9-16)22(26)17-6-4-3-5-7-17/h3-7,10-12,16,22-23H,8-9,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQJXOVQBCERII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(C(OCC2=O)C(=O)NCC3CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting them in a structured format.
- Molecular Formula : C24H28N2O5
- Molecular Weight : 424.497 g/mol
- IUPAC Name : N-(cyclopropylmethyl)-4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-3-phenylmorpholine-2-carboxamide
The compound exhibits biological activity primarily through modulation of neuropeptide Y (NPY) receptors, specifically the Y5 receptor. Research indicates that antagonizing the Y5 receptor can potentially reduce food intake, making this compound a candidate for obesity treatment .
Biological Activity Findings
- Neuronal Hyperexcitability : In studies involving rat hippocampal slices, compounds similar to N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide demonstrated significant activity in reducing neuronal hyperexcitability. This effect is mediated through KCNQ channels, which are crucial for stabilizing neuronal excitability .
- Antagonistic Effects on NPY : The compound acts as a selective antagonist at the Y5 receptor, inhibiting the orexigenic response induced by neuropeptide Y. This mechanism suggests its potential utility in managing obesity and related metabolic disorders .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that modifications in the molecular structure can enhance oral bioavailability and reduce off-target effects, such as interactions with hERG potassium channels, which are critical for cardiac safety .
Research Data Table
Case Studies
- Case Study on Obesity Management : A study highlighted the role of neuropeptide Y antagonists in reducing body weight gain in rodent models. The administration of compounds with similar structures to N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide resulted in significant weight loss compared to control groups .
- Neuroprotection Research : Another investigation focused on neuroprotective effects observed in models of neurodegeneration. The compound's ability to modulate neuronal excitability suggests potential applications in treating conditions like epilepsy and other hyperexcitable states .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the morpholine family, characterized by a morpholine ring structure that contributes to its pharmacological properties. The presence of the cyclopropylmethyl and dimethoxybenzyl groups enhances its selectivity and efficacy towards specific biological targets.
Neurological Disorders
Research indicates that this compound may exhibit significant activity as a selective serotonin receptor modulator. In particular, studies have shown that derivatives of similar structures can act as agonists for the serotonin 2C receptor, which is implicated in mood regulation and anxiety disorders. For instance, the compound's structural analogs have demonstrated efficacy in preclinical models for anxiety and depression by enhancing serotonergic signaling pathways .
Pain Management
The compound has also been explored for its analgesic properties through its action on the kappa opioid receptor (KOR). Recent studies have highlighted the design of compounds with high selectivity for KOR over mu and delta receptors, suggesting a potential for reduced side effects commonly associated with opioid analgesics . For example, one study reported a KOR agonist derived from similar structural frameworks that exhibited potent antinociceptive effects in rodent models .
Antipsychotic Activity
The functional selectivity at serotonin receptors has led to investigations into the compound's potential antipsychotic effects. Compounds with structural similarities have shown promise in reducing psychotic symptoms without the typical side effects associated with traditional antipsychotics . Notably, certain derivatives were found to exhibit significant activity in amphetamine-induced hyperactivity models, indicating their potential utility in treating schizophrenia and related disorders .
Case Study 1: Serotonin Receptor Agonism
A series of N-substituted (2-phenylcyclopropyl)methylamines were synthesized to evaluate their selectivity for serotonin receptors. The findings demonstrated that certain analogs exhibited strong agonistic activity at the serotonin 2C receptor with minimal β-arrestin recruitment, suggesting a favorable profile for treating mood disorders .
Case Study 2: Kappa Opioid Receptor Selectivity
In a study focused on kappa opioid receptor agonists, a compound structurally related to N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide was evaluated for its analgesic properties. The results indicated potent KOR selectivity and significant antinociceptive effects across various pain models, supporting its potential as a safer alternative to conventional opioids .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(cyclopropylmethyl)-4-(2,4-dimethoxybenzyl)-5-oxo-3-phenylmorpholine-2-carboxamide?
Answer:
The synthesis of complex morpholine derivatives typically involves multi-step protocols, including amide coupling , cyclization , and functional group protection/deprotection . Key considerations:
- Stepwise Optimization : Prioritize reactions with low yields (e.g., cyclopropane methylation or benzyl ether formation) using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .
- Purification : Use preparative HPLC or column chromatography with gradients tailored to the compound’s polarity (e.g., hexane/ethyl acetate for non-polar intermediates, methanol/dichloromethane for polar products) .
- Analytical Validation : Confirm intermediate structures via H/C NMR and high-resolution mass spectrometry (HRMS) to avoid propagating impurities .
Basic: How can researchers characterize the stereochemical configuration of the morpholine ring in this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. For analogs, staggered/eclipsed conformations in COFs (e.g., COF-1/COF-5) highlight the importance of crystal packing for stability .
- Chiral HPLC : Compare retention times with enantiomerically pure standards. Use polysaccharide-based columns (e.g., Chiralpak IA/IB) for baseline separation .
- Vibrational Circular Dichroism (VCD) : Detect subtle stereoelectronic effects in solution phase, validated against computational models (e.g., DFT) .
Advanced: How should researchers address contradictions in biological activity data across different assay systems for this compound?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies:
- Orthogonal Assays : Compare results from in vitro enzyme inhibition (e.g., fluorescence polarization) and cell-based viability assays (e.g., MTT). Cross-validate with SPR for binding kinetics .
- Solubility Correction : Adjust DMSO concentration (<0.1%) and use solubilizing agents (e.g., cyclodextrins) to avoid false negatives in cell-based studies .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Advanced: What computational methods are effective for predicting target binding modes of this morpholine derivative?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling. Validate against crystallographic data of homologous targets (e.g., kinase or GPCR structures) .
- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions (e.g., explicit solvent models). Analyze hydrogen bonding and π-π stacking interactions .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs with minor structural variations (e.g., methoxy vs. ethoxy substitutions) .
Advanced: How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
- Core Modifications : Systematically vary substituents (e.g., cyclopropylmethyl vs. benzyl groups) and monitor effects on potency. Prioritize regions with high electron density (e.g., dimethoxybenzyl) for halogen or bioisostere substitutions .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., morpholine oxygen) and hydrophobic pockets using 3D-QSAR (e.g., CoMFA/CoMSIA) .
- Data Integration : Combine experimental IC values with computed descriptors (e.g., LogP, polar surface area) in machine learning models (e.g., random forests) to prioritize synthetic targets .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- H NMR: Confirm substitution patterns (e.g., aromatic protons of dimethoxybenzyl at δ 6.5–7.2 ppm, cyclopropyl CH at δ 0.5–1.2 ppm) .
- C NMR: Verify carbonyl signals (e.g., morpholinone C=O at ~170 ppm) .
- FT-IR : Detect key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
- HRMS : Match exact mass to theoretical values (error < 3 ppm) .
Advanced: What strategies resolve low reproducibility in synthetic batches of this compound?
Answer:
- Reagent Trace Analysis : Screen for trace metals (e.g., Pd in coupling reactions) via ICP-MS, which can inhibit catalytic steps .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
- Crystallization Control : Seed batches with pure crystals to ensure consistent polymorph formation (critical for dissolution rate in bioassays) .
Basic: How should researchers assess the stability of this compound under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and oxidants (e.g., HO). Monitor degradation via UPLC-UV at 254 nm .
- Plasma Stability : Incubate with human/animal plasma (37°C, 1–24 h). Quantify parent compound loss using LC-MS/MS .
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks. Check for hydrate formation via PXRD .
Table 1: Key Analytical Parameters for Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
